Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate
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Overview
Description
TERT-BUTYL 4-(4-(2-METHOXY-2-OXOETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(4-(2-METHOXY-2-OXOETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE typically involves the nucleophilic substitution reaction of tert-butyl bromoacetate with the secondary amine of Boc-protected piperazine under basic conditions using triethylamine . The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-(4-(2-METHOXY-2-OXOETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
TERT-BUTYL 4-(4-(2-METHOXY-2-OXOETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Biology: Studied for its potential antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(4-(2-METHOXY-2-OXOETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound’s piperazine ring allows for conformational flexibility, enabling it to interact with different macromolecules. The polar nitrogen atoms in the piperazine ring enhance favorable interactions with biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 4-(2-ETHOXY-2-OXOETHYL)PIPERAZINE-1-CARBOXYLATE: Similar in structure but with an ethoxy group instead of a methoxy group.
TERT-BUTYL 4-(2-HYDRAZINO-2-OXOETHYL)PIPERAZINE-1-CARBOXYLATE: Contains a hydrazino group, leading to different biological activities.
Uniqueness
TERT-BUTYL 4-(4-(2-METHOXY-2-OXOETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group contributes to its solubility and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C18H26N2O4 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(2-methoxy-2-oxoethyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)15-7-5-14(6-8-15)13-16(21)23-4/h5-8H,9-13H2,1-4H3 |
InChI Key |
GTLOEGJOWVAXPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CC(=O)OC |
Origin of Product |
United States |
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